

# Preparing a DMSO Stock Solution of BMS-195270: An Application Note and Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

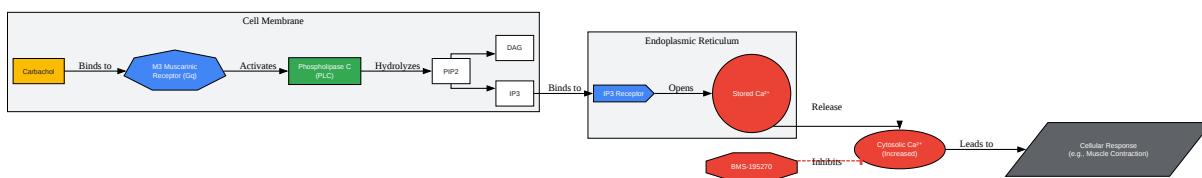
Compound Name: BMS-195270

Cat. No.: B1667180

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of **BMS-195270** in dimethyl sulfoxide (DMSO). **BMS-195270** is a small molecule inhibitor of bladder muscle contraction, functioning through the inhibition of calcium flux.[\[1\]](#)[\[2\]](#)[\[3\]](#) Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.


## Chemical and Physical Properties of BMS-195270

A summary of the key chemical and physical properties of **BMS-195270** is presented in Table 1. This information is essential for accurate calculations and safe handling of the compound.

| Property           | Value                                                                         |
|--------------------|-------------------------------------------------------------------------------|
| Molecular Formula  | C <sub>15</sub> H <sub>9</sub> ClF <sub>3</sub> N <sub>3</sub> O <sub>2</sub> |
| Molecular Weight   | 355.70 g/mol <a href="#">[1]</a>                                              |
| CAS Number         | 202822-23-9 <a href="#">[1]</a>                                               |
| Appearance         | White to off-white solid <a href="#">[1]</a>                                  |
| Purity             | ≥95%                                                                          |
| Solubility in DMSO | 125 mg/mL (351.42 mM) <a href="#">[1]</a> <a href="#">[4]</a>                 |

## Mechanism of Action and Signaling Pathway

**BMS-195270** exerts its biological effects by inhibiting the increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) induced by muscarinic receptor agonists such as Carbachol.[1][3] Carbachol stimulates M3 muscarinic acetylcholine receptors, which are Gq protein-coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> then binds to its receptors on the endoplasmic reticulum, triggering the release of stored  $Ca^{2+}$  into the cytoplasm. This initial release is often followed by an influx of extracellular  $Ca^{2+}$  through various calcium channels. **BMS-195270** acts as an inhibitor of this calcium flux, thereby attenuating the downstream cellular responses, such as muscle contraction.[1][3]



[Click to download full resolution via product page](#)

### BMS-195270 Signaling Pathway

## Experimental Protocol: Preparation of a 10 mM BMS-195270 Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of **BMS-195270** in DMSO.

## Materials:

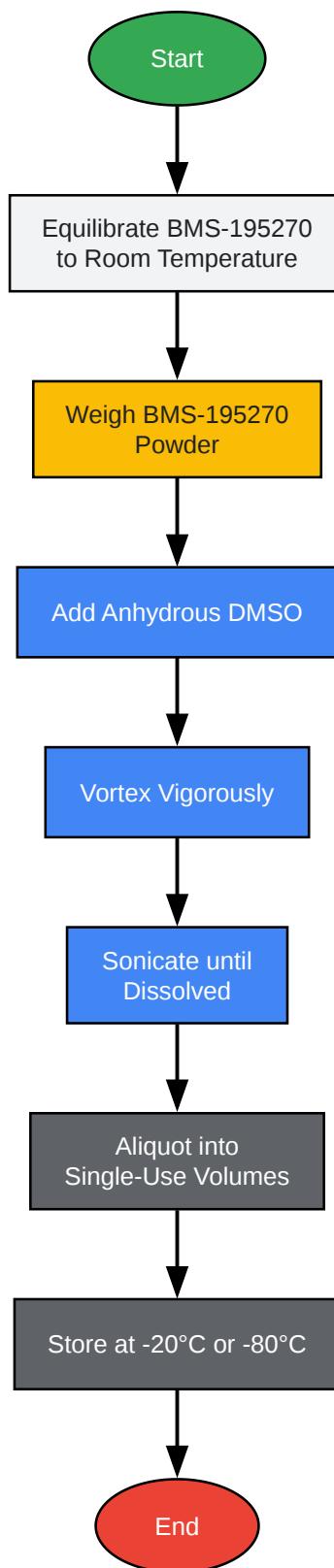
- **BMS-195270** powder
- Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)[1][4]
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Ultrasonic bath

## Procedure:

- Equilibration: Allow the vial of **BMS-195270** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Accurately weigh the desired amount of **BMS-195270** powder using a calibrated analytical balance. For a 10 mM stock solution, the required mass can be calculated using the following formula:

$$\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight ( g/mol )}$$

For example, to prepare 1 mL of a 10 mM stock solution:  $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 355.70 \text{ g/mol} = 3.557 \text{ mg}$


## • Dissolution:

- Add the appropriate volume of anhydrous DMSO to the vial containing the weighed **BMS-195270** powder. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1][4]
- Vortex the solution vigorously for 1-2 minutes to aid in dissolution.

- For complete dissolution, sonicate the solution in an ultrasonic bath until no visible particles remain.[1][4]
- Aliquoting and Storage:
  - Once the **BMS-195270** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
  - Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

## Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the **BMS-195270** stock solution.



[Click to download full resolution via product page](#)

### BMS-195270 Stock Solution Workflow

## Dilution Calculations for Stock Solutions

Table 2 provides the required mass of **BMS-195270** to prepare stock solutions of different concentrations and volumes.

| Desired Concentration | Volume | Required Mass of BMS-195270 (mg) |
|-----------------------|--------|----------------------------------|
| 1 mM                  | 1 mL   | 0.356                            |
| 1 mM                  | 5 mL   | 1.779                            |
| 1 mM                  | 10 mL  | 3.557                            |
| 5 mM                  | 1 mL   | 1.779                            |
| 5 mM                  | 5 mL   | 8.893                            |
| 5 mM                  | 10 mL  | 17.785                           |
| 10 mM                 | 1 mL   | 3.557                            |
| 10 mM                 | 5 mL   | 17.785                           |
| 10 mM                 | 10 mL  | 35.570                           |

Note: For preparing working solutions, the DMSO stock solution should be further diluted in the appropriate aqueous buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the experimental system (typically <0.1-0.5%).

## Safety Precautions

- Handle **BMS-195270** and DMSO in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **BMS-195270** for detailed safety and handling information.

- DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling solutions containing DMSO.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Signaling pathways underlying muscarinic receptor-induced [Ca<sub>2+</sub>]i oscillations in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential calcium signalling by m<sub>2</sub> and m<sub>3</sub> muscarinic acetylcholine receptors in a single cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preparing a DMSO Stock Solution of BMS-195270: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667180#preparing-bms-195270-stock-solution-with-dmso]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)